Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
Brand Name:
Vulcanchem
CAS No.:
159877-48-2
VCID:
VC20928893
InChI:
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1
SMILES:
CC(CC(=O)N)NC(=O)OC(C)(C)C
Molecular Formula:
C9H18N2O3
Molecular Weight:
202.25 g/mol
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
CAS No.: 159877-48-2
Cat. No.: VC20928893
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159877-48-2 |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-4-amino-4-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 |
| Standard InChI Key | RHTSOFOGPVTVGP-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](CC(=O)N)NC(=O)OC(C)(C)C |
| SMILES | CC(CC(=O)N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CC(=O)N)NC(=O)OC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator